- Efficient cyclopropanation of aryl/heteroaryl acetates and acetonitriles with vinyl diphenyl sulfonium triflate, Tetrahedron Letters, 2018, 59(14), 1443-1445

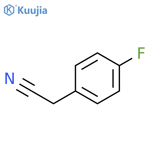

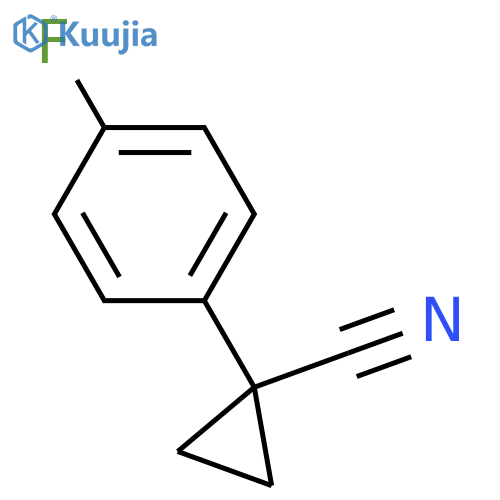

Cas no 97009-67-1 (1-(4-Fluorophenyl)cyclopropanecarbonitrile)

97009-67-1 structure

Nome do Produto:1-(4-Fluorophenyl)cyclopropanecarbonitrile

1-(4-Fluorophenyl)cyclopropanecarbonitrile Propriedades químicas e físicas

Nomes e Identificadores

-

- 1-(4-Fluorophenyl)cyclopropanecarbonitrile

- 1-(4-fluorophenyl)cyclopropane-1-carbonitrile

- 1-(4-Fluorophenyl)cyclopropanecarbonitrile (ACI)

- 1-(4-Fluorophenyl)cyclopropylnitrile

- CS-0090835

- SCHEMBL4201312

- AB08514

- EN300-257110

- 97009-67-1

- MFCD01314307

- DTXSID00381765

- AKOS009159201

- FS-4258

- J-503314

- MFNQFDZHIVUCOX-UHFFFAOYSA-N

- CYCLOPROPANECARBONITRILE, 1-(4-FLUOROPHENYL)-

- DB-080449

- SY204702

-

- MDL: MFCD01314307

- Inchi: 1S/C10H8FN/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4H,5-6H2

- Chave InChI: MFNQFDZHIVUCOX-UHFFFAOYSA-N

- SMILES: N#CC1(CC1)C1C=CC(F)=CC=1

Propriedades Computadas

- Massa Exacta: 161.06400

- Massa monoisotópica: 161.064077422g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 1

- Contagem de Átomos Pesados: 12

- Contagem de Ligações Rotativas: 1

- Complexidade: 215

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Contagem de Tautomeros: nothing

- XLogP3: 2

- Carga de Superfície: 0

- Superfície polar topológica: 23.8Ų

Propriedades Experimentais

- PSA: 23.79000

- LogP: 2.38088

1-(4-Fluorophenyl)cyclopropanecarbonitrile Informações de segurança

1-(4-Fluorophenyl)cyclopropanecarbonitrile Dados aduaneiros

- CÓDIGO SH:2926909090

- Dados aduaneiros:

China Customs Code:

2926909090Overview:

2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

1-(4-Fluorophenyl)cyclopropanecarbonitrile Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-257110-25.0g |

1-(4-fluorophenyl)cyclopropane-1-carbonitrile |

97009-67-1 | 95% | 25.0g |

$135.0 | 2024-06-18 | |

| TRC | F621223-1000mg |

1-(4-Fluorophenyl)cyclopropanecarbonitrile |

97009-67-1 | 1g |

$75.00 | 2023-05-18 | ||

| Enamine | EN300-257110-0.25g |

1-(4-fluorophenyl)cyclopropane-1-carbonitrile |

97009-67-1 | 95% | 0.25g |

$19.0 | 2024-06-18 | |

| OTAVAchemicals | 1312052-100MG |

1-(4-fluorophenyl)cyclopropane-1-carbonitrile |

97009-67-1 | 95% | 100MG |

$104 | 2023-06-26 | |

| Enamine | EN300-257110-1g |

1-(4-fluorophenyl)cyclopropane-1-carbonitrile |

97009-67-1 | 95% | 1g |

$24.0 | 2023-09-14 | |

| Enamine | EN300-257110-25g |

1-(4-fluorophenyl)cyclopropane-1-carbonitrile |

97009-67-1 | 95% | 25g |

$135.0 | 2023-09-14 | |

| TRC | F621223-100mg |

1-(4-Fluorophenyl)cyclopropanecarbonitrile |

97009-67-1 | 100mg |

$64.00 | 2023-05-18 | ||

| TRC | F621223-5g |

1-(4-Fluorophenyl)cyclopropanecarbonitrile |

97009-67-1 | 5g |

$ 75.00 | 2022-06-04 | ||

| eNovation Chemicals LLC | Y1046945-25g |

1-(4-Fluorophenyl)cyclopropanecarbonitrile |

97009-67-1 | 95% | 25g |

$140 | 2024-06-07 | |

| abcr | AB230390-25 g |

1-(4-Fluorophenyl)cyclopropanecarbonitrile; . |

97009-67-1 | 25g |

€254.70 | 2023-04-27 |

1-(4-Fluorophenyl)cyclopropanecarbonitrile Método de produção

Método de produção 1

Condições de reacção

1.1 Solvents: Dimethyl sulfoxide ; 2 min, 21 °C

1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 12 h, 21 °C

1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 12 h, 21 °C

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Water ; rt → 50 °C; 50 °C; 16 h, 50 °C

Referência

- Discovery of 2-[1-(4-Chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic Acid (PSI-421), a P-Selectin Inhibitor with Improved Pharmacokinetic Properties and Oral Efficacy in Models of Vascular Injury, Journal of Medicinal Chemistry, 2010, 53(16), 6003-6017

Método de produção 3

Condições de reacção

1.1 Reagents: Potassium carbonate ; rt; rt → 150 °C; 1 h, 150 °C; 150 °C → 45 °C

1.2 Reagents: Water

1.2 Reagents: Water

Referência

- Efficient cyclopropanation of active methylene compounds. A serendipitous discovery, Tetrahedron Letters, 2005, 46(42), 7247-7248

Método de produção 4

Condições de reacção

1.1 Reagents: Benzyltriethylammonium chloride , 1-Bromo-2-chloroethane , Sodium hydroxide Solvents: Water ; 40 - 50 °C

Referência

- Substituted arylpyrazolopyridines and salts thereof, pharmaceutical compositions comprising same, methods of preparing same and uses of same, World Intellectual Property Organization, , ,

Método de produção 5

Condições de reacção

1.1 Reagents: Potassium hydroxide , Tetrabutylammonium bromide Solvents: Toluene ; 0 °C; 1.5 h, 0 °C → 100 °C; cooled

1.2 Reagents: Water

1.2 Reagents: Water

Referência

- Preparation of inhibitors of indoleamine-2,3-dioxygenase (IDO) for treatment of cancer and infectious diseases, World Intellectual Property Organization, , ,

Método de produção 6

Condições de reacção

1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Water ; rt → 50 °C; 50 °C; 5 d, 50 °C; 50 °C → rt

Referência

- Preparation of quinoline compounds as selectin inhibitors for disease treatment, World Intellectual Property Organization, , ,

Método de produção 7

Condições de reacção

1.1 Reagents: Benzyltriethylammonium chloride , Sodium hydroxide Solvents: Water ; 13 h, 50 °C

Referência

- Synthesis of Polycyclic n/5/8 and n/5/5/5 Skeletons Using Rhodium-Catalyzed [5+2+1] Cycloaddition of Exocyclic-Ene-Vinylcyclopropanes and Carbon Monoxide, Organic Letters, 2023, 25(10), 1732-1736

Método de produção 8

Condições de reacção

1.1 Reagents: Sodium hydride Solvents: Diethyl ether , Dimethyl sulfoxide ; rt; overnight, rt

1.2 Reagents: Isopropanol ; 0 °C

1.2 Reagents: Isopropanol ; 0 °C

Referência

- Iron-Catalyzed Cycloisomerization and C-C Bond Activation to Access Non-canonical Tricyclic Cyclobutanes, Angewandte Chemie, 2022, 61(38),

Método de produção 9

Condições de reacção

1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Water ; 12 h, 50 °C; 50 °C → rt

Referência

- Chiral Bidentate Boryl Ligand Enabled Iridium-Catalyzed Enantioselective C(sp3)-H Borylation of Cyclopropanes, Journal of the American Chemical Society, 2019, 141(27), 10599-10604

Método de produção 10

Condições de reacção

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 15 min, 0 °C

1.2 Solvents: Dimethylformamide ; 24 h, rt

1.2 Solvents: Dimethylformamide ; 24 h, rt

Referência

- Lewis Basic Sulfide Catalyzed Electrophilic Bromocyclization of Cyclopropylmethyl Amide, Organic Letters, 2015, 17(20), 4944-4947

Método de produção 11

Condições de reacção

1.1 Reagents: Sodium hydride Solvents: Dimethylacetamide ; < -10 °C; 15 min, -15 °C

1.2 Solvents: Dimethylacetamide ; < -10 °C; rt; 1 h, rt

1.3 Reagents: Water ; rt

1.2 Solvents: Dimethylacetamide ; < -10 °C; rt; 1 h, rt

1.3 Reagents: Water ; rt

Referência

- Preparation of arylcyclopropane compounds, China, , ,

Método de produção 12

Condições de reacção

1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Water

Referência

- Synthesis of 1-arylcyclopropanecarbonitriles under phase-transfer catalytic conditions, Organic Preparations and Procedures International, 1995, 27(3), 355-9

Método de produção 13

Condições de reacção

1.1 Reagents: Benzyltriethylammonium chloride , Sodium hydroxide Solvents: Water ; rt; 10 min, 40 - 45 °C; 6 h, 40 - 45 °C; 18 h, 45 °C; cooled

Referência

- Preparation of piperazinylmethyloxadiazoles as calcium channel antagonists, World Intellectual Property Organization, , ,

Método de produção 14

Condições de reacção

1.1 Reagents: Benzyltriethylammonium chloride , Sodium hydroxide Solvents: Water ; overnight, 50 °C

Referência

- Preparation of diaminobenzeneacetic or diaminopyridineacetic acid derivatives as modulators of indoleamine 2,3-dioxygenase, World Intellectual Property Organization, , ,

Método de produção 15

Condições de reacção

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 15 min, 0 °C

1.2 Reagents: Sodium iodide Solvents: Dimethylformamide ; 4 h, 0 °C → 120 °C

1.2 Reagents: Sodium iodide Solvents: Dimethylformamide ; 4 h, 0 °C → 120 °C

Referência

- Piperazine compounds as pyruvate kinase M2 modulators and their preparation, compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,

Método de produção 16

Condições de reacção

1.1 Reagents: Lithium amide Solvents: Ethylene glycol diethyl ether ; rt; 16 h, rt

Referência

- Heterocyclic compounds, namely 3-[(1-phenylcyclopropyl)methoxy]-4-[aza(bi)cycloalkyloxy]-1,2,5-thiadiazoles, useful as muscarinic receptor modulators, World Intellectual Property Organization, , ,

Método de produção 17

Condições de reacção

1.1 Reagents: Benzyltriethylammonium chloride , Potassium hydroxide Solvents: Water ; rt; 5 h, 40 °C; overnight, rt

Referência

- Preparation of triazolyl 11β-hydroxysteroid dehydrogenase-1 inhibitors for the treatment of diabetes, obesity and dyslipidemia, World Intellectual Property Organization, , ,

Método de produção 18

Condições de reacção

1.1 Catalysts: Dichloro[1,2-di(methoxy-κO)ethane]nickel , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Dimethylformamide ; 15 min, rt

1.2 Reagents: Lithium bis(trimethylsilyl)amide ; 12 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 Reagents: Lithium bis(trimethylsilyl)amide ; 12 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

Referência

- Nickel-Catalyzed Favorskii-Type Rearrangement of Cyclobutanone Oxime Esters to Cyclopropanecarbonitriles, Synlett, 2021, 32(16), 1637-1641

Método de produção 19

Condições de reacção

1.1 Reagents: Benzyltriethylammonium chloride , Sodium hydroxide Solvents: Water ; overnight, 50 °C

Referência

- Distinctive molecular inhibition mechanisms for selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1, Bioorganic & Medicinal Chemistry, 2008, 16(19), 8922-8931

1-(4-Fluorophenyl)cyclopropanecarbonitrile Raw materials

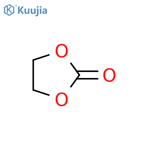

- Ethylene Carbonate

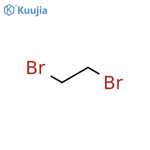

- 1,2-Dibromoethane

- Ethane, bromochloro-

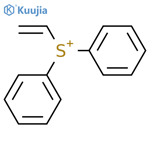

- Vinyldiphenylsulfonium

- 4-Fluorophenylacetonitrile

- (1Z)-2-(4-Fluorophenyl)cyclobutanone O-[4-(trifluoromethyl)benzoyl]oxime

1-(4-Fluorophenyl)cyclopropanecarbonitrile Preparation Products

1-(4-Fluorophenyl)cyclopropanecarbonitrile Literatura Relacionada

-

Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

Chaudhery Mustansar Hussain,Chutarat Saridara,Somenath Mitra Analyst, 2008,133, 1076-1082

-

Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229

-

Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833

97009-67-1 (1-(4-Fluorophenyl)cyclopropanecarbonitrile) Produtos relacionados

- 83706-50-7(1-(4-Fluorophenyl)cyclopentanecarbonitrile)

- 71486-43-6(1-(4-Fluorophenyl)cyclohexanecarbonitrile)

- 124276-55-7(1-(3-fluorophenyl)cyclopropane-1-carbonitrile)

- 405090-30-4(1-(4-Fluorophenyl)cyclobutane-1-carbonitrile)

- 15373-56-5(H-Gly-Phe-Leu-OH)

- 2172110-20-0(3-{1-4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-ethylformamido}propanoic acid)

- 1803589-64-1(5-(Azidomethyl)-4-methyl-2-(propan-2-yl)-1,3-oxazole)

- 1782676-64-5(tert-butyl N-[4-(2-hydroxypropyl)phenyl]carbamate)

- 2366-56-5(Methyl 2-Fluoropropanoate)

- 1388073-99-1(2-Bromo-7-chloro-6-cyano-1H-benzimidazole)

Fornecedores recomendados

atkchemica

(CAS:97009-67-1)1-(4-Fluorophenyl)cyclopropanecarbonitrile

Pureza:95%+

Quantidade:1g/5g/10g/100g

Preço ($):Inquérito